REACTION_CXSMILES
|
[OH-].[K+].[C:3]1([C:12]([O:14]CC)=[O:13])([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:6][CH2:5][CH2:4]1.Cl>C(O)C>[CH2:10]([O:9][C:7]([C:3]1([C:12]([OH:14])=[O:13])[CH2:4][CH2:5][CH2:6]1)=[O:8])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
152.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
49.52 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
dicarboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
220 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to r
|
Type
|
WAIT
|
Details
|
LC/MS after 1 hr indicated
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
a 79.4% complete reaction, ca. 86% after overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
LC/MS after 37 min indicated
|
Duration
|
37 min
|
Type
|
CUSTOM
|
Details
|
96% complete reaction
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 37 minutes
|
Duration
|
37 min
|
Type
|
WAIT
|
Details
|
LC/MS after 27 min indicated
|
Duration
|
27 min
|
Type
|
CUSTOM
|
Details
|
a complete reaction
|
Type
|
CUSTOM
|
Details
|
The reaction flask was immersed in an ice bath
|
Type
|
CUSTOM
|
Details
|
Most of the ethanol was removed under high vacuum
|
Type
|
TEMPERATURE
|
Details
|
with minimal heat (Bath less than 50° C.)
|
Type
|
ADDITION
|
Details
|
Brine was added (100 mL)
|
Type
|
EXTRACTION
|
Details
|
followed by 3 extractions with EtOAc (250 mL each)
|
Type
|
WASH
|
Details
|
The combined EtOAc layers were washed with 100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |